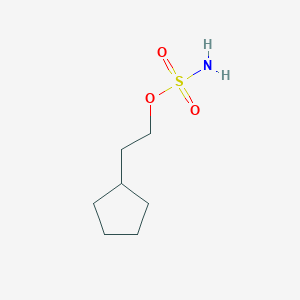
5-methoxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide
描述
5-methoxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide is a complex organic compound that features a benzamide core substituted with methyloxy and phenylmethyl groups, along with a pyridinyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of Methyloxy and Phenylmethyl Groups: The methyloxy group can be introduced via methylation reactions using methyl iodide and a base. The phenylmethyl group can be added through a Friedel-Crafts alkylation reaction.
Attachment of the Pyridinyl Moiety: The pyridinyl group can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the benzamide intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
化学反应分析
Types of Reactions
5-methoxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The methyloxy group can be oxidized to form a methoxy group.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The phenylmethyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of methoxy derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides depending on the reagents used.
科学研究应用
5-methoxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with specific chemical properties.
作用机制
The mechanism of action of 5-methoxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.
相似化合物的比较
Similar Compounds
5-(Methyloxy)-2-[(phenylmethyl)oxy]benzamide: Lacks the pyridinyl group, which may affect its biological activity.
2-[(Phenylmethyl)oxy]-N-3-pyridinylbenzamide: Lacks the methyloxy group, potentially altering its chemical reactivity.
5-(Methyloxy)-N-3-pyridinylbenzamide: Lacks the phenylmethyl group, which may influence its interaction with molecular targets.
Uniqueness
5-methoxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
属性
分子式 |
C20H18N2O3 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
5-methoxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C20H18N2O3/c1-24-17-9-10-19(25-14-15-6-3-2-4-7-15)18(12-17)20(23)22-16-8-5-11-21-13-16/h2-13H,14H2,1H3,(H,22,23) |
InChI 键 |
GXCORBHGAGBVSF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)NC3=CN=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-Hydroxy-phenyl)-2-morpholin-4-yl-5,6-dihydro-pyrrolo[2,3-d]pyrimidin-7-carbaldehyde](/img/structure/B8583640.png)



![1-{3-[4-(3,5-Difluorophenoxy)phenoxy]propyl}-1H-pyrazole](/img/structure/B8583658.png)






![5-Phenyl-1,2,3,4-tetrahydropyridazino[3,4-d]pyrimidine](/img/structure/B8583691.png)

